4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine 4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 676246-75-6
VCID: VC9809946
InChI: InChI=1S/C17H16N4S/c1-21-16(15-9-11-18-12-10-15)19-20-17(21)22-13-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+
SMILES: CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=NC=C3
Molecular Formula: C17H16N4S
Molecular Weight: 308.4 g/mol

4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

CAS No.: 676246-75-6

Cat. No.: VC9809946

Molecular Formula: C17H16N4S

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine - 676246-75-6

Specification

CAS No. 676246-75-6
Molecular Formula C17H16N4S
Molecular Weight 308.4 g/mol
IUPAC Name 4-[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine
Standard InChI InChI=1S/C17H16N4S/c1-21-16(15-9-11-18-12-10-15)19-20-17(21)22-13-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+
Standard InChI Key UREWHYNCRVGXEN-VMPITWQZSA-N
Isomeric SMILES CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=NC=C3
SMILES CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=NC=C3
Canonical SMILES CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine, reflects its three primary components:

  • A 1,2,4-triazole ring substituted at position 3 with pyridine.

  • A methyl group at position 4 of the triazole.

  • A cinnamylthio group (-S-CH₂-CH=CH-C₆H₅) at position 5 .

The cinnamylthio group introduces a conjugated double bond, enabling π-π interactions with biological targets, while the pyridine moiety enhances solubility and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number676246-75-6, 573670-09-4
Molecular FormulaC₁₇H₁₆N₄S
Molecular Weight308.4 g/mol
SMILESCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=NC=C3
XLogP33.2 (estimated)

Stereochemical Considerations

The cinnamylthio group’s (E)-configuration is critical for maintaining planar geometry, as confirmed by X-ray crystallography of analogous triazole-thioether compounds . This configuration optimizes hydrophobic interactions with enzyme active sites, a feature observed in triazole-based kinase inhibitors .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves a multi-step sequence:

Step 1: Formation of 1,2,4-Triazole-3-thione

Reaction of thiosemicarbazide derivatives with NaOH under reflux yields the triazole-thione intermediate . For example:
Thiosemicarbazide+NaOHTriazole-3-thione+NH3+H2O\text{Thiosemicarbazide} + \text{NaOH} \rightarrow \text{Triazole-3-thione} + \text{NH}_3 + \text{H}_2\text{O} .

Step 2: S-Alkylation

The thione undergoes alkylation with cinnamyl bromide in the presence of triethylamine:
Triazole-3-thione+Cinnamyl bromideEt3NCinnamylthio-triazole\text{Triazole-3-thione} + \text{Cinnamyl bromide} \xrightarrow{\text{Et}_3\text{N}} \text{Cinnamylthio-triazole} .

Step 3: Purification

Recrystallization from ethanol or ethanol/water mixtures yields the final product with >98% purity .

Yield Optimization

Key parameters affecting yield include:

  • Temperature: Prolonged heating above 70°C promotes side reactions .

  • Solvent polarity: DMF enhances reaction rates but complicates purification .

  • Catalyst: Copper(I) catalysts improve regioselectivity in click chemistry-derived analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (d, J = 5.2 Hz, 2H, Py-H)

    • δ 7.89 (d, J = 5.2 Hz, 2H, Py-H)

    • δ 7.45–7.20 (m, 5H, Cinnamyl-H)

    • δ 6.65 (d, J = 15.8 Hz, 1H, CH=CH)

    • δ 3.92 (s, 3H, N-CH₃) .

  • ¹³C NMR:

    • 152.1 (C=N), 149.8 (Py-C), 135.2 (Cinnamyl-C), 123.4 (CH=CH) .

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]⁺ at m/z 309.1142 (calculated 309.1145 for C₁₇H₁₇N₄S), confirming molecular identity .

X-ray Diffraction (XRD)

Although XRD data for this specific compound is unavailable, related structures crystallize in triclinic systems (space group P-1) with unit cell parameters:

  • a = 6.4427(3) Å

  • b = 11.4352(4) Å

  • c = 15.4510(5) Å .

Biological Activity and Mechanistic Insights

Anticancer Activity

Triazole derivatives induce apoptosis via ROS-mediated mitochondrial pathways. In MCF-7 breast cancer cells, analogs with cinnamyl substituents show IC₅₀ values of 12.3 µM, comparable to doxorubicin .

Anti-inflammatory Effects

The pyridine moiety suppresses NF-κB signaling, reducing TNF-α and IL-6 production in LPS-activated macrophages .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundCAS No.Molecular FormulaMW (g/mol)Key Substituents
4-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine676246-75-6C₁₇H₁₆N₄S308.4Cinnamylthio, Methyl
3-(5-(Cinnamylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine477735-13-0C₂₄H₂₂N₄OS414.5Cinnamylthio, 4-Ethoxyphenyl
4-(5-(((1-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine-C₂₈H₂₆N₈O₃S566.6Trimethoxyphenyl, Triazole

The ethoxy and trimethoxy derivatives exhibit enhanced lipid solubility (LogP 4.1–4.9) but reduced metabolic stability compared to the methyl-substituted parent compound .

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